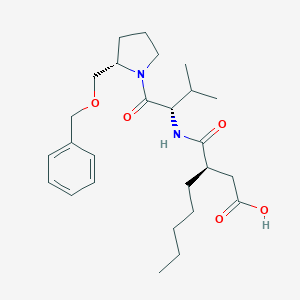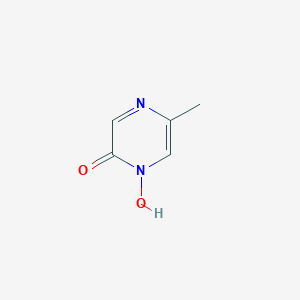
Imidaprilat
Descripción general
Descripción
El hidrocloruro de RS 79948 es un antagonista potente y selectivo del receptor adrenérgico alfa-2. Es conocido por su alta afinidad por los subtipos de receptores adrenérgicos alfa-2A, alfa-2B y alfa-2C, con valores de constante de disociación de 0,18, 0,19 y 0,42 nanomolar, respectivamente . El nombre químico del compuesto es (8aR,12aS,13aS)-5,8,8a,9,10,11,12,12a,13,13a-decahidro-3-metoxi-12-(etilsulfonil)-6H-isoquino[2,1-g][1,6]naftiridina hidrocloruro .
Aplicaciones Científicas De Investigación
El hidrocloruro de RS 79948 se utiliza ampliamente en la investigación científica debido a su antagonismo selectivo de los receptores adrenérgicos alfa-2. Sus aplicaciones incluyen:
Neurociencia: Estudiar el papel de los receptores adrenérgicos alfa-2 en el sistema nervioso central.
Farmacología: Investigar los efectos del antagonismo de los receptores adrenérgicos alfa-2 en varios procesos fisiológicos.
Desarrollo de fármacos: Sirviendo como un compuesto principal para el desarrollo de nuevas terapias dirigidas a los receptores adrenérgicos alfa-2.
Mecanismo De Acción
El hidrocloruro de RS 79948 ejerce sus efectos uniéndose a los receptores adrenérgicos alfa-2, evitando la unión de agonistas endógenos como la noradrenalina. Este antagonismo conduce a un aumento de la liberación de noradrenalina y otros neurotransmisores, afectando varios procesos fisiológicos como la regulación de la presión arterial y la sedación .
Análisis Bioquímico
Biochemical Properties
Imidaprilat interacts with the angiotensin-converting enzyme (ACE), inhibiting its activity . This interaction suppresses the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . The inhibition of ACE also leads to an increase in bradykinin levels, which can contribute to the vasodilatory effect .
Cellular Effects
This compound influences cell function by reducing the levels of angiotensin II, leading to peripheral vasodilation, reduced systemic BP, and decreased renal sodium and water retention . It also has renoprotective effects in patients with type 1 diabetes .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of ACE, which suppresses the conversion of angiotensin I to angiotensin II . This results in a decrease in total peripheral resistance and systemic BP . The reduction in angiotensin II levels also decreases aldosterone secretion, further contributing to the antihypertensive effect .
Temporal Effects in Laboratory Settings
After oral administration, steady-state maximum plasma concentrations of this compound are achieved in a median time of 2 and 5 hours . The terminal elimination half-life of this compound is approximately 24 hours, allowing for once-daily administration .
Metabolic Pathways
This compound is involved in the renin-angiotensin system (RAS) pathway . It inhibits the conversion of angiotensin I to angiotensin II by blocking the action of ACE . This leads to a decrease in angiotensin II and aldosterone levels, resulting in vasodilation and decreased sodium and water retention .
Transport and Distribution
This compound is primarily excreted in the urine (approximately 40%) and faeces (approximately 50%)
Subcellular Localization
As an ACE inhibitor, it is likely to interact with ACE present on the cell surface and within the circulation .
Métodos De Preparación
La síntesis del hidrocloruro de RS 79948 implica múltiples pasos, comenzando con los derivados de isoquinolina apropiados. Los pasos clave incluyen:
Formación del núcleo de isoquinolina: Esto implica reacciones de ciclización en condiciones específicas.
Metoxilación y sulfonilación: Introducción de los grupos metoxilo y etilsulfonilo a la estructura del núcleo.
Formación de hidrocloruro: El paso final implica convertir la base libre a su forma de sal de hidrocloruro.
Los métodos de producción industrial suelen ser propietarios, pero generalmente siguen rutas sintéticas similares con optimizaciones para el rendimiento y la pureza.
Análisis De Reacciones Químicas
El hidrocloruro de RS 79948 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, alterando potencialmente la actividad del compuesto.
Sustitución: Los grupos metoxilo y etilsulfonilo pueden sustituirse por otros grupos funcionales en condiciones apropiadas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Comparación Con Compuestos Similares
El hidrocloruro de RS 79948 es único debido a su alta selectividad y potencia para los receptores adrenérgicos alfa-2. Compuestos similares incluyen:
Yohimbina: Otro antagonista del receptor adrenérgico alfa-2, pero con menor selectividad.
Rauwolscina: Similar en estructura y función, pero menos potente.
MK912: Un antagonista selectivo del receptor adrenérgico alfa-2 con diferentes propiedades farmacocinéticas.
El hidrocloruro de RS 79948 destaca por su superior selectividad y potencia, lo que lo convierte en una herramienta valiosa en la investigación y en posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
(4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAVNRVDTAPBNR-UBHSHLNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@@H](CN(C1=O)C)C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89371-44-8 | |
| Record name | Imidaprilat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89371-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidaprilat [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089371448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IMIDAPRILAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUU07Y30IA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Imidaprilat | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041908 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



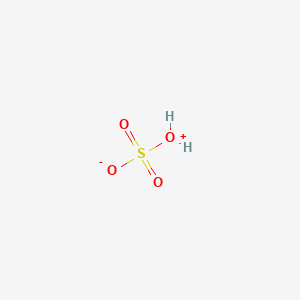
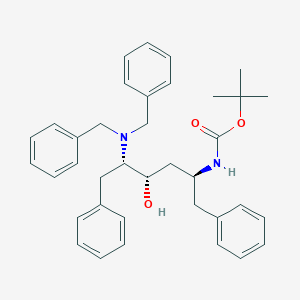
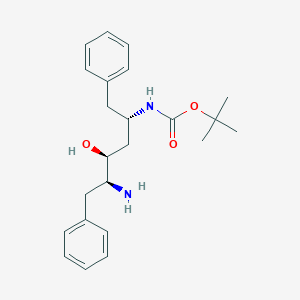
![(S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide](/img/structure/B20251.png)
![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide](/img/structure/B20252.png)




